![molecular formula C20H16N4O2S2 B2615553 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903166-98-2](/img/structure/B2615553.png)
5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a benzothiazole moiety linked to a triazatricyclo structure
Wirkmechanismus
Target of Action
The primary target of the compound 2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of PTP1B . The compound 2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has shown good PTP1B inhibitory activity with an IC50 value of 11.17 μM .
Biochemical Pathways
The inhibition of PTP1B by the compound affects the insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance, respectively . By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can be beneficial in the treatment of Type II diabetes .
Pharmacokinetics
The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action include enhanced insulin and leptin signaling due to the inhibition of PTP1B . This results in improved glucose homeostasis and energy balance, which can help in the management of Type II diabetes .
Biochemische Analyse
Biochemical Properties
This compound has been found to interact with various enzymes and proteins, playing a role in several biochemical reactions . For instance, it has been identified as a potent inhibitor of the quorum sensing system in Pseudomonas aeruginosa . This interaction disrupts bacterial cell-cell communication, potentially reducing biofilm formation and virulence production .
Cellular Effects
The compound exerts significant effects on cellular processes. It has been shown to inhibit the growth of Pseudomonas aeruginosa, a Gram-negative bacterium, without being antibiotic . This suggests that it could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound binds to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing . This binding interaction inhibits the function of the LasR system, leading to a disruption in quorum sensing and a decrease in biofilm formation .
Metabolic Pathways
The compound’s involvement in metabolic pathways is primarily through its interaction with the LasR system in Pseudomonas aeruginosa . This interaction disrupts quorum sensing, a key process in bacterial metabolism .
Transport and Distribution
Its ability to penetrate bacterial cells and inhibit the LasR system suggests it may be efficiently transported into cells .
Subcellular Localization
Given its interaction with the LasR system, it is likely to be found in regions of the cell where this system is localized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common approach includes the initial formation of the benzothiazole ring, followed by the introduction of the sulfanylacetyl group. The triazatricyclo structure is then constructed through cyclization reactions under controlled conditions. Specific reagents and catalysts, such as sulfur and acetic anhydride, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
Uniqueness
Compared to similar compounds, 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibits unique structural features that enhance its stability and reactivity. Its triazatricyclo core provides a rigid framework that can be exploited for various chemical modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c25-18(12-27-20-22-15-5-1-2-6-16(15)28-20)23-10-8-14-13(11-23)19(26)24-9-4-3-7-17(24)21-14/h1-7,9H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZBJCVTXIZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)
![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)




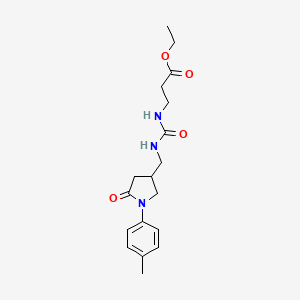
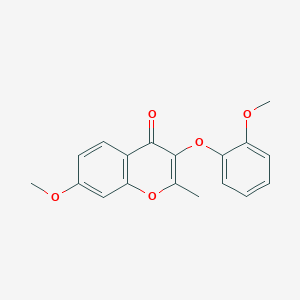
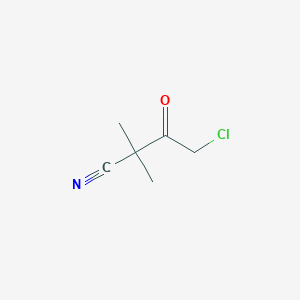
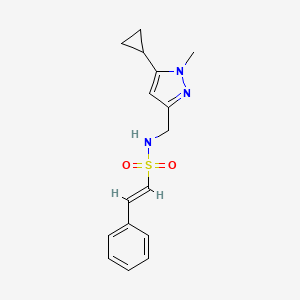
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2615488.png)
![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2615489.png)
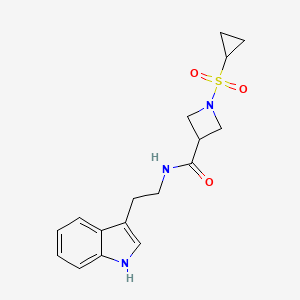
![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)
